2-Bromo-3-(2-fluoro-4-methylphenyl)-1-propene
Overview
Description
2-Bromo-3-(2-fluoro-4-methylphenyl)-1-propene is an organic compound that belongs to the class of halogenated alkenes. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a methyl group attached to a phenyl ring, which is further connected to a propene chain. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(2-fluoro-4-methylphenyl)-1-propene typically involves the halogenation of a suitable precursor. One common method is the bromination of 3-(2-fluoro-4-methylphenyl)-1-propene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(2-fluoro-4-methylphenyl)-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Addition Reactions: The double bond in the propene chain can participate in addition reactions with electrophiles like hydrogen halides or halogens, resulting in the formation of dihalogenated or hydrohalogenated products.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding epoxides or diols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic Addition: Reagents like hydrogen bromide (HBr), chlorine (Cl2), or bromine (Br2) in solvents like acetic acid or carbon tetrachloride.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Addition: Formation of dibromo, bromo-fluoro, or hydroxy derivatives.
Oxidation: Formation of epoxides or diols.
Scientific Research Applications
2-Bromo-3-(2-fluoro-4-methylphenyl)-1-propene finds applications in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(2-fluoro-4-methylphenyl)-1-propene involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms can form halogen bonds with amino acid residues in proteins, affecting their structure and function. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify biological molecules, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluorophenylpropene
- 2-Bromo-3-fluorophenylpropene
- 2-Bromo-3-(4-methylphenyl)-1-propene
Uniqueness
2-Bromo-3-(2-fluoro-4-methylphenyl)-1-propene is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which influences its reactivity and interaction with other molecules. This distinct structure imparts unique chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-2-fluoro-4-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF/c1-7-3-4-9(6-8(2)11)10(12)5-7/h3-5H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEBHZRADWLTPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=C)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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